molecular formula C9H12N2O3 B13516205 Ethyl 6-amino-5-methoxypicolinate

Ethyl 6-amino-5-methoxypicolinate

Cat. No.: B13516205
M. Wt: 196.20 g/mol
InChI Key: SOVVJVXKEGXEJQ-UHFFFAOYSA-N
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Description

Building Block in Organic Synthesis

The compound's structure is particularly well-suited for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active molecules.

Ethyl 6-amino-5-methoxypicolinate is a valuable precursor for the synthesis of various complex heterocyclic systems, most notably imidazo[1,2-a]pyridines. These bicyclic structures are of significant interest due to their presence in a number of marketed drugs and compounds with a wide range of therapeutic properties, including antiviral, antimicrobial, anti-inflammatory, and anticancer activities. nih.gov

The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound. In this context, the amino group of this compound can react with reagents like ethyl bromopyruvate to initiate a cyclization cascade, leading to the formation of the imidazo[1,2-a]pyridine (B132010) core. nih.govnih.gov The methoxy (B1213986) and ester substituents on the pyridine (B92270) ring of the starting material become incorporated into the final heterocyclic product, offering points for further chemical modification to explore structure-activity relationships. Various synthetic methodologies, including metal-free and microwave-assisted protocols, have been developed to improve the efficiency and environmental footprint of these transformations. nih.govrsc.org

Heterocyclic SystemSynthetic ApproachKey Reagents
Imidazo[1,2-a]pyridinesCondensation and Cyclizationα-halocarbonyl compounds (e.g., ethyl bromopyruvate)

This table summarizes the general approach to synthesizing imidazo[1,2-a]pyridines from 2-aminopyridine precursors like this compound.

Diversity-oriented synthesis (DOS) is a strategy employed to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. The core principle of DOS is to use a common starting material or scaffold and, through a series of branching reaction pathways, create a library of compounds with a wide range of structural motifs.

While specific literature detailing the use of this compound as a central scaffold in a large-scale DOS campaign is not extensively available, its inherent functionality makes it an ideal candidate for such approaches. The presence of multiple reactive sites—the amino group, the ester, and the aromatic ring which can be further functionalized—allows for the introduction of diverse substituents and the construction of various molecular skeletons from a single, readily accessible precursor. This positions this compound as a promising starting point for generating chemical libraries aimed at exploring new areas of chemical space and identifying novel biologically active compounds.

Contributions to Medicinal Chemistry Research

The picolinate (B1231196) scaffold and its derivatives are of significant interest in medicinal chemistry due to their ability to interact with a variety of biological targets. This compound serves as a crucial starting material in the design and synthesis of new molecules with potential therapeutic applications.

The development of novel kinase inhibitors is a major focus in cancer research and other therapeutic areas. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases. This compound provides a valuable scaffold for the synthesis of potential kinase inhibitors. For instance, the general structure of 4-anilinopyrimidines and related heterocycles, which can be synthesized from precursors like this compound, is a known pharmacophore for inhibiting various kinases, such as c-Met. The amino group allows for the introduction of different aryl or heteroaryl groups, which can be tailored to fit the ATP-binding pocket of specific kinases.

Understanding the structure-activity relationship (SAR) is a fundamental aspect of medicinal chemistry, guiding the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. By systematically modifying the structure of a parent compound and evaluating the biological activity of the resulting analogues, researchers can identify key structural features responsible for the desired pharmacological effect.

Derivatives synthesized from this compound are well-suited for SAR studies. The amino, methoxy, and ester functionalities provide handles for a wide range of chemical modifications. For example, the amino group can be acylated, alkylated, or used in coupling reactions to introduce a variety of substituents. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a range of amides. The methoxy group can also be modified. The biological data obtained from these analogues allows for the elucidation of the SAR, providing crucial insights for the design of more effective and specific therapeutic agents.

Following the synthesis of analogues from this compound, their biological activity is assessed through a variety of in vitro assays. These assays are essential for determining the potency and mechanism of action of the new compounds.

For potential kinase inhibitors, enzyme inhibition assays are performed to measure the concentration of the compound required to inhibit the activity of the target kinase by 50% (IC50). For example, derivatives of 6,7-dimethoxy-4-anilinoquinolines have been synthesized and evaluated as potent inhibitors of the c-Met kinase, with some compounds exhibiting IC50 values in the low nanomolar range. researchgate.netnih.gov

In addition to enzyme assays, cellular assays are conducted to evaluate the effect of the compounds on cancer cell lines. Antiproliferative assays, such as the MTT assay, are used to determine the concentration of the compound that inhibits cell growth by 50% (GI50). For example, novel 6-amino-5-cyano-2-thiopyrimidine derivatives have shown promising anticancer activity against various cancer cell lines, with some compounds demonstrating high selectivity towards leukemia cells. nih.gov

Compound ClassTarget/AssayResult (Example)Reference
6,7-dimethoxy-4-anilinoquinolinesc-Met KinaseIC50 = 0.030 µM researchgate.netnih.gov
6-amino-5-cyano-2-thiopyrimidinesLeukemia Cell Line (SR)GI50 = 0.51 µM nih.gov

This table provides examples of in vitro biological activity data for compound classes that can be conceptually derived from picolinate-based scaffolds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

ethyl 6-amino-5-methoxypyridine-2-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-3-14-9(12)6-4-5-7(13-2)8(10)11-6/h4-5H,3H2,1-2H3,(H2,10,11)

InChI Key

SOVVJVXKEGXEJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=C(C=C1)OC)N

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches to Ethyl 6 Amino 5 Methoxypicolinate

De Novo Synthesis Routes to the Picolinate (B1231196) Core

Building the central pyridine (B92270) ring from the ground up offers a flexible approach to introducing desired substituents at specific positions. This section delves into several de novo strategies that have been employed for the synthesis of picolinate structures analogous to ethyl 6-amino-5-methoxypicolinate.

Multi-Component Reactions for Analogous Picolinate Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single reaction vessel to form a complex product in one pot. frontiersin.orgnih.gov This approach is celebrated for its atom economy, reduced number of purification steps, and the ability to rapidly generate molecular diversity. frontiersin.org For the synthesis of picolinate derivatives, a notable MCR involves the reaction of an aldehyde, an amine source like ammonium (B1175870) acetate (B1210297), and a 1,3-dicarbonyl compound. nih.govrsc.org

A specific example is the synthesis of picolinate and picolinic acid derivatives through a multi-component reaction involving 2-oxopropanoic acid or ethyl 2-oxopropanoate, ammonium acetate, malononitrile, and various aldehydes. nih.govrsc.org This reaction proceeds via a cooperative anomeric-based oxidation mechanism and can be facilitated by catalysts such as UiO-66(Zr)-N(CH2PO3H2)2, a novel nanoporous heterogeneous catalyst. nih.govrsc.org The use of such catalysts allows the reaction to proceed under mild conditions, often at ambient temperature in a solvent like ethanol (B145695). nih.gov

Reactant 1Reactant 2Reactant 3Reactant 4CatalystProduct TypeRef
Ethyl 2-oxopropanoateAmmonium acetateMalononitrileVarious aldehydesUiO-66(Zr)-N(CH2PO3H2)2Picolinate derivatives nih.govrsc.org
2-Oxopropanoic acidAmmonium acetateMalononitrileVarious aldehydesUiO-66(Zr)-N(CH2PO3H2)2Picolinic acid derivatives nih.govrsc.org

This strategy highlights the power of MCRs in constructing the picolinate core with inherent substituent diversity based on the choice of the aldehyde component.

Cyclization Reactions in the Formation of 2-Substituted Pyridines

Cyclization reactions are fundamental to the formation of heterocyclic rings like pyridine. These reactions involve the intramolecular formation of a bond to close a ring. Various strategies exist for the synthesis of pyridines through cyclization, often starting from acyclic precursors that contain the necessary atoms to form the six-membered ring. youtube.com

One approach involves the reaction of a nitrile with an alkyne, catalyzed by a cobalt complex, which can proceed in water to yield a substituted pyridine. youtube.com Another method is the reaction of an electron-deficient nitrile with a diene, which can be catalyzed by a nickel(0) complex. youtube.com Furthermore, alkenes can be converted to pyridines by reacting with oximes of alpha,beta-unsaturated aldehydes or ketones. youtube.com

A notable example of a cascade reaction leading to a substituted pyridine system is the synthesis of 2-substituted pyrazolo[1,5-a]pyridines from N-iminopyridinium ylides. This process involves a palladium-catalyzed direct alkenylation followed by a silver-mediated cyclization. acs.org While not directly yielding a simple picolinate, this methodology demonstrates a sophisticated cyclization strategy for accessing highly substituted pyridine cores. acs.orgacs.org

Directed Ortho-Lithiation Strategies and Formylation in Picolinate Synthesis

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.org This strategy utilizes a directing metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, to direct deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.orgresearchgate.net The resulting aryllithium species can then be quenched with an electrophile to introduce a substituent at the desired position with high selectivity. wikipedia.org

Common DMGs include methoxy (B1213986) groups, tertiary amines, and amides. wikipedia.org The strength of the DMG can influence the reaction conditions required. For pyridine rings, which can be susceptible to nucleophilic addition by the organolithium reagent, the choice of directing group and reaction conditions is crucial. harvard.edu The use of hindered amide bases like TMPMgCl•LiCl has been shown to effect efficient directed metalation of electron-poor heteroarenes. harvard.edu

Once the ortho-lithiated species is formed, it can be treated with an appropriate electrophile to install the desired functional group. For the synthesis of a picolinate, a formylating agent like N,N-dimethylformamide (DMF) can be used to introduce a formyl group, which can then be oxidized to a carboxylic acid and subsequently esterified. This multi-step process allows for the precise placement of the ester functionality on the pyridine ring.

Functional Group Interconversions on Pyridine Precursors

An alternative to de novo synthesis is to start with a pre-formed pyridine ring and modify its substituents through functional group interconversions. This approach is often more direct if a suitably substituted pyridine precursor is readily available.

Amination Reactions in the Presence of Methoxy Functionalities

The introduction of an amino group onto a pyridine ring, especially in the presence of other functional groups like a methoxy group, requires careful selection of reagents and reaction conditions. Nucleophilic aromatic substitution (SNAr) is a common method for amination. Methoxy groups can act as leaving groups in SNAr reactions on electron-deficient pyridine rings.

A protocol for the nucleophilic amination of methoxypyridines has been developed using sodium hydride (NaH) in the presence of lithium iodide (LiI). rsc.org This method provides a route to various aminopyridines. rsc.org Another approach involves the use of n-BuLi to trigger the amination of methoxy pyridine derivatives with aliphatic amines, a reaction that can be very rapid. jconsortium.comacs.orgresearchgate.net

Reagent 1Reagent 2SubstrateProductRef
Sodium Hydride (NaH)Lithium Iodide (LiI)MethoxypyridinesAminopyridines rsc.org
n-Butyllithium (n-BuLi)Aliphatic AminesMethoxypyridinesN-Alkylaminopyridines jconsortium.comacs.orgresearchgate.net

These methods demonstrate the feasibility of directly aminating a methoxypyridine precursor, a key step in the synthesis of this compound.

Esterification of Picolinic Acid Derivatives

The final step in many synthetic routes to this compound is the esterification of the corresponding picolinic acid. The Fischer-Speier esterification is a classic method that involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. wikipedia.orgmasterorganicchemistry.com Common catalysts include sulfuric acid and p-toluenesulfonic acid. wikipedia.org The reaction is an equilibrium process, and often a large excess of the alcohol is used as the solvent to drive the reaction to completion. masterorganicchemistry.com

For more sensitive substrates, other methods are available. Active esters of picolinic acid can be prepared, which are more reactive acylating agents. nih.gov For example, picolinic acid can be converted to its p-nitrophenyl, N-hydroxysuccinimidyl, or pentafluorophenyl ester. nih.gov These active esters can then react with ethanol to form the desired ethyl ester under milder conditions than the Fischer esterification. The preparation of these active esters can be achieved by reacting the picolinic acid with the corresponding alcohol (e.g., p-nitrophenol) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), although this can sometimes be problematic due to side reactions. nih.gov An alternative is the reaction of the pyridinecarboxylic acid with thionyl chloride (SOCl₂) catalyzed by DMF. nih.gov

Reagent 1Reagent 2SubstrateProductRef
EthanolSulfuric AcidPicolinic AcidEthyl Picolinate wikipedia.orgmasterorganicchemistry.com
p-NitrophenolDCCPicolinic Acidp-Nitrophenyl Picolinate nih.gov
N-HydroxysuccinimideDCCPicolinic AcidN-Hydroxysuccinimidyl Picolinate nih.gov
PentafluorophenolDCCPicolinic AcidPentafluorophenyl Picolinate nih.gov
Thionyl ChlorideDMFPicolinic AcidPicolinoyl Chloride nih.gov

Methoxylation Strategies on Halogenated Picolinates

The introduction of a methoxy group onto a halogenated picolinate core is a critical transformation in the synthesis of this compound. This is often achieved through nucleophilic substitution reactions where a methoxide (B1231860) source displaces a halogen atom on the pyridine ring. The reactivity of the halogenated picolinate is influenced by the nature of the halogen (I > Br > Cl > F) and the electronic environment of the pyridine ring.

One common approach involves the reaction of a chlorinated or brominated picolinate with sodium methoxide in a suitable solvent like methanol (B129727) or a polar aprotic solvent such as dimethylformamide (DMF). The reaction conditions, including temperature and reaction time, are optimized to maximize yield and minimize side reactions. For instance, the synthesis of ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates has been achieved starting from a dihydroxypyridine derivative, which is then chlorinated before undergoing substitution with various amines. researchgate.net This highlights a common strategy of activating the pyridine ring for nucleophilic substitution.

Catalyst-Mediated Synthetic Pathways

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to desired products with higher efficiency, selectivity, and under milder conditions. The synthesis of picolinate derivatives is no exception, with various catalytic systems being explored.

Heterogeneous catalysts are gaining attention due to their ease of separation from the reaction mixture and potential for recyclability, aligning with green chemistry principles. acs.org For the synthesis of picolinate and picolinic acid derivatives, a novel nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH2PO3H2)2, has been successfully employed. nih.govrsc.orgresearchgate.net This metal-organic framework (MOF) facilitates a multi-component reaction involving an alpha-ketoester, ammonium acetate, malononitrile, and various aldehydes. nih.govrsc.orgresearchgate.net The catalyst's high surface area and the presence of phosphonic acid tags enable the synthesis to proceed at ambient temperature. nih.govrsc.org

The performance of this heterogeneous catalyst was compared with various homogeneous and other heterogeneous catalysts, demonstrating its superior efficacy in the condensation reaction to form the picolinate core. nih.gov The reusability of the UiO-66(Zr)-N(CH2PO3H2)2 catalyst was also studied, showing good stability and efficiency over multiple cycles. researchgate.net

Another example of heterogeneous catalysis is the use of Ti(IV)-doped ZnO nanoparticles for the synthesis of coumarins via Pechmann condensation, a reaction that shares mechanistic features with some picolinate syntheses. nih.gov This highlights the potential for applying similar tailored metal oxide catalysts to picolinate synthesis.

Lewis acids and bases are fundamental tools in organic synthesis for activating substrates and catalyzing reactions. wikipedia.org In the synthesis of picolinate derivatives and related nitrogen-containing heterocycles, Lewis acids can activate carbonyl groups or nitriles towards nucleophilic attack. researchgate.net For example, strong Lewis acids like boron trifluoride etherate (BF3·Et2O) have been used to activate cyano groups for the synthesis of 2-aminobenzoxazoles. researchgate.net This principle can be extended to the synthesis of aminopicolinates where a cyano group might be a precursor to the ester functionality.

The choice of Lewis acid is critical and is often optimized for a specific reaction. researchgate.net Common Lewis acids used in heterocyclic synthesis include zinc chloride (ZnCl2), iron(III) chloride (FeCl3), and aluminum chloride (AlCl3). nih.gov The interaction between a Lewis acid and a Lewis basic site on the substrate, such as the nitrogen atom of the pyridine ring, can alter the electronic properties of the molecule, facilitating subsequent reactions. nih.govbeilstein-journals.org

Lewis bases can also play a catalytic role, often by activating a Lewis acid catalyst. nih.gov In the context of picolinate synthesis, a Lewis base could deprotonate a nucleophile, increasing its reactivity, or interact with the reaction solvent to promote the desired transformation.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.govmdpi.com This technology is particularly beneficial for the synthesis of heterocyclic compounds, including pyrimidine (B1678525) derivatives, which are structurally related to picolinates. researchgate.netnih.govmdpi.comrasayanjournal.co.inasianpubs.orgscilit.com

The synthesis of pyrimidine derivatives has been efficiently carried out using microwave irradiation for key steps like Knoevenagel condensation and cyclization. researchgate.net For example, the reaction of aromatic aldehydes, ethyl cyanoacetate, and guanidine (B92328) in the presence of ethanolic NaOH under microwave irradiation produced pyrimidine derivatives in significantly reduced reaction times (7-12 minutes) compared to conventional reflux. researchgate.net This approach offers a cleaner reaction profile and improved product yields. researchgate.net

Given the structural similarities and the types of reactions involved (condensation, cyclization), microwave-assisted synthesis holds significant promise for the efficient production of this compound and its precursors. The rapid heating provided by microwaves can overcome activation energy barriers and enhance reaction rates, making it a valuable tool for process optimization. acs.orgnih.gov

Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact and enhance sustainability. researchgate.netbiosynce.com This involves the careful selection of solvents, catalysts, and reaction conditions.

The choice of solvent is a critical aspect of green chemistry, as traditional organic solvents are often volatile, toxic, and flammable. researchgate.netnih.gov Research has focused on identifying and utilizing environmentally benign solvent systems. dntb.gov.ua For the synthesis of pyridine and pyrimidine derivatives, several greener alternatives have been explored. rasayanjournal.co.innih.gov

Ethanol is often used as a solvent in microwave-assisted synthesis of pyridine derivatives, offering a more environmentally friendly option compared to many traditional organic solvents. acs.orgnih.gov Water is another highly desirable green solvent, and its use in organic synthesis is an active area of research. researchgate.netnih.gov For example, the synthesis of pyrano[2,3-b]pyridone derivatives has been achieved in aqueous ethanol, demonstrating the feasibility of using water-containing solvent systems. researchgate.net

Polyethylene glycol (PEG), particularly PEG-400, has been used as a greener solvent medium for cobalt-catalyzed C-H activation reactions to synthesize isoquinolines. researchgate.net Ionic liquids are also considered "Green Solvents" in some contexts due to their low vapor pressure, although their toxicity and biodegradability must be carefully evaluated. rasayanjournal.co.in The ideal green solvent not only minimizes environmental harm but also facilitates the reaction and simplifies product isolation. nih.gov

Table of Reaction Conditions for Picolinate and Related Heterocycle Synthesis

Atom Economy Considerations in Synthetic Efficiency

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. acs.org The ideal reaction has an atom economy of 100%, where all reactant atoms are found in the product, and no atoms are wasted as by-products.

The described synthesis of this compound, while effective, presents a clear case for atom economy analysis due to its reliance on substitution and elimination reactions, which inherently generate by-products.

The key transformation, the amination of a chloropyridine precursor, typically has a lower atom economy. researchgate.net In the nucleophilic aromatic substitution step where a chlorine atom is replaced by an amino group (NH2), the chlorine atom and one hydrogen atom from the ammonia (B1221849) (NH3) are eliminated as hydrogen chloride (HCl). This HCl is then typically neutralized by a base, which also contributes to the reactant mass without being incorporated into the final product.

Let's analyze the dehalogenation step for a simplified atom economy calculation:

Reaction: R-Cl + H2 → R-H + HCl

Below is a table outlining the reactants and products for the two main transformation types in the synthesis to illustrate the atom economy concept.

Reaction Type Generic Equation Desired Product By-products Atom Economy Consideration
Amination (SNAr) R-Cl + NH3R-NH2HClThe mass of HCl is lost from the final product. The use of a base to quench the HCl adds to the reactant mass, further lowering the atom economy.
Catalytic Hydrogenation R-Cl + H2R-HHClThe mass of the replaced chlorine atom is lost as HCl. While H2 is a light reactant, the principle of generating a non-incorporated by-product remains.

While catalytic hydrogenation is often considered an efficient reaction, the fact that it is used here to remove an atom rather than add functionality means it inherently has poor atom economy in this context. Alternative synthetic strategies, such as building the ring from acyclic precursors with the desired substituents already in place (a convergent synthesis), could potentially offer a higher atom economy by avoiding the use and subsequent removal of placeholder atoms like chlorine.

Chemical Reactivity and Derivatization Studies of Ethyl 6 Amino 5 Methoxypicolinate

Reactions Involving the Picolinate (B1231196) Ester Group

The ethyl ester functionality in Ethyl 6-amino-5-methoxypicolinate is susceptible to nucleophilic acyl substitution reactions, primarily transesterification and hydrolysis.

Transesterification Processes

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. The general mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the new ester and ethanol (B145695).

Acid-Catalyzed Transesterification: In the presence of a strong acid, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by a nucleophilic alcohol.

Base-Catalyzed Transesterification: A strong base deprotonates the reactant alcohol, increasing its nucleophilicity and facilitating its attack on the ester's carbonyl carbon.

The efficiency of transesterification can be influenced by the steric hindrance of both the ester and the incoming alcohol, as well as the reaction conditions. To drive the equilibrium towards the product, it is common to use a large excess of the reactant alcohol or to remove the ethanol by-product as it is formed.

Reactant AlcoholCatalystExpected Product
Methanol (B129727)H₂SO₄ or NaOMeMthis compound
IsopropanolH₂SO₄ or NaOⁱPrIsopropyl 6-amino-5-methoxypicolinate
Benzyl alcoholH₂SO₄ or NaOBnBenzyl 6-amino-5-methoxypicolinate

Saponification and Acidic Hydrolysis Kinetics of Picolinate Esters

The hydrolysis of the picolinate ester to the corresponding carboxylic acid can be achieved under both basic (saponification) and acidic conditions.

Saponification (Basic Hydrolysis): This is an irreversible process involving the attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. rsc.org The reaction proceeds through a tetrahedral intermediate, which then eliminates an ethoxide ion to form 6-amino-5-methoxypicolinic acid. In the basic medium, the carboxylic acid is deprotonated to form the corresponding carboxylate salt. rsc.org Subsequent acidification is required to obtain the free carboxylic acid. The kinetics of saponification are typically second-order, being first-order in both the ester and the hydroxide ion. chemrxiv.org The rate of hydrolysis can be influenced by electronic effects of the substituents on the pyridine (B92270) ring. chemrxiv.orgnih.gov

Acidic Hydrolysis: Under acidic conditions, the hydrolysis of the ester is a reversible process. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water. The kinetics of acidic hydrolysis are generally pseudo-first-order when water is used as the solvent in large excess. youtube.com

Kinetic studies on the hydrolysis of various esters indicate that the rate is sensitive to both electronic and steric factors. nih.gov For this compound, the presence of the electron-donating amino and methoxy (B1213986) groups would be expected to slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted ethyl picolinate, potentially slowing down the rate of hydrolysis. A comparative study on the hydrolysis of homologous esters showed that the rate of basic hydrolysis is influenced by the stability of the leaving alkoxide group. nih.gov

The following table provides a hypothetical comparison of hydrolysis rate constants based on general principles observed for other substituted esters.

Hydrolysis ConditionReactantExpected ProductRelative Rate Constant (k_rel)
Basic (Saponification)NaOH (aq)Sodium 6-amino-5-methoxypicolinate1.0
AcidicH₂SO₄ (aq)6-Amino-5-methoxypicolinic acidSlower than basic

Reactivity of the 6-Amino Group

The 6-amino group on the pyridine ring is a key site for a variety of chemical transformations, including acylation, diazotization, and construction of fused heterocyclic systems.

Amidation and Acylation Reactions

The amino group of this compound can readily undergo acylation with acylating agents such as acyl chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents) to form the corresponding amides. These reactions are fundamental in modifying the properties and biological activity of the parent molecule.

For instance, reaction with acetyl chloride or acetic anhydride (B1165640) would yield Ethyl 6-acetamido-5-methoxypicolinate. The reaction typically requires a base to neutralize the acidic by-product (e.g., HCl). Pyridine or triethylamine (B128534) are commonly used for this purpose. When acylating aminopyridines, it is important to control the reaction conditions to avoid N-acylation of the pyridine ring nitrogen.

Acylating AgentBaseProduct
Acetyl chlorideTriethylamineEthyl 6-acetamido-5-methoxypicolinate
Benzoyl chloridePyridineEthyl 6-benzamido-5-methoxypicolinate
Acetic anhydride-Ethyl 6-acetamido-5-methoxypicolinate

Diazotization and Subsequent Transformations

The 6-amino group can be converted to a diazonium salt upon treatment with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium (e.g., HCl, H₂SO₄). rsc.orgrsc.org The resulting pyridinediazonium salt is a versatile intermediate that can undergo a variety of transformations. google.comacs.org

Sandmeyer-type Reactions: The diazonium group can be replaced by various substituents, including halogens (Cl, Br), cyano (CN), and hydroxyl (OH) groups, often with the aid of a copper(I) catalyst. google.com For example, treatment with CuCl would yield Ethyl 6-chloro-5-methoxypicolinate.

Schiemann-type Reactions: Replacement of the diazonium group with fluorine can be achieved by thermal decomposition of the corresponding tetrafluoroborate (B81430) salt.

Gomberg-Bachmann Reaction: The diazonium salt can be used to form biaryl compounds through reaction with an aromatic substrate.

The stability and reactivity of the pyridinediazonium salt are influenced by the substituents on the pyridine ring and the reaction conditions. rsc.org

ReagentExpected Product
NaNO₂, HCl, CuClEthyl 6-chloro-5-methoxypicolinate
NaNO₂, HBr, CuBrEthyl 6-bromo-5-methoxypicolinate
NaNO₂, H₂SO₄, H₂O, ΔEthyl 6-hydroxy-5-methoxypicolinate
NaNO₂, HBF₄, ΔEthyl 6-fluoro-5-methoxypicolinate

Heterocyclic Annulation via the Amino Functionality

The 6-amino group, in conjunction with the ring nitrogen, provides a scaffold for the synthesis of fused heterocyclic systems, such as imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. rsc.orgresearchgate.net These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities.

Synthesis of Imidazo[1,2-a]pyridines: Reaction of this compound with α-haloketones would lead to the formation of substituted imidazo[1,2-a]pyridines through a Chichibabin-type reaction. The initial step is the N-alkylation of the pyridine ring nitrogen, followed by intramolecular cyclization involving the amino group and subsequent dehydration.

Synthesis of Pyrido[1,2-a]pyrimidines: Condensation with 1,3-dicarbonyl compounds, β-keto esters, or α,β-unsaturated carbonyl compounds can afford pyrido[1,2-a]pyrimidine (B8458354) derivatives. rsc.orgresearchgate.net For example, reaction with a β-keto ester like ethyl acetoacetate (B1235776) would lead to the formation of a substituted pyrido[1,2-a]pyrimidin-4-one.

The specific substitution pattern on the resulting fused heterocycle depends on the nature of the cyclizing agent used.

Cyclizing AgentFused Heterocycle
α-Bromoketone (e.g., phenacyl bromide)Imidazo[1,2-a]pyridine (B132010) derivative
β-Keto ester (e.g., ethyl acetoacetate)Pyrido[1,2-a]pyrimidin-4-one derivative
Malonic ester derivativePyrido[1,2-a]pyrimidin-2,4-dione derivative

Modifications at the Pyridine Ring

The pyridine ring of this compound is the primary site for chemical modifications, allowing for the synthesis of a diverse range of derivatives. The reactivity of the ring is significantly influenced by the electronic effects of the existing substituents.

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the strongly activating amino (-NH2) and methoxy (-OCH3) groups at the C6 and C5 positions, respectively, enhances the electron density of the ring, facilitating electrophilic attack.

Both the amino and methoxy groups are ortho-, para-directing. In the case of this compound, the positions ortho and para to the amino group are C5 and C3. The positions ortho and para to the methoxy group are C6 and C4, and C2 respectively. The directing effects of these two groups are synergistic, reinforcing the activation of specific positions on the pyridine ring.

Detailed research findings on the specific electrophilic substitution patterns of this compound are not extensively documented in publicly available literature. However, based on the known directing effects of amino and methoxy substituents on aromatic rings, it can be predicted that electrophilic attack would preferentially occur at the C3 and C4 positions, which are activated by both groups. The C3 position is ortho to the amino group and meta to the methoxy group, while the C4 position is para to the amino group and ortho to the methoxy group. The steric hindrance from the adjacent methoxy and ester groups might influence the regioselectivity of the substitution.

The introduction of a halogen atom onto the pyridine ring of this compound can pave the way for nucleophilic aromatic substitution (SNA_r) reactions. While information on the direct halogenation of this compound is scarce, studies on analogous compounds such as ethyl 6-amino-5-bromonicotinate provide valuable insights. nih.gov

The presence of a halogen, an electron-withdrawing group, further deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the carbon atom bearing the halogen. The reaction of halogenated analogues with various nucleophiles, such as amines, alkoxides, and thiolates, can lead to the formation of a wide array of derivatives. For instance, the displacement of a bromide at the C5 position of a similar pyridine scaffold by an amine would yield the corresponding 5-amino derivative. The reaction conditions for such substitutions, including the choice of solvent and the use of a base, are critical for achieving high yields and selectivity.

Halogenated Analogue Nucleophile Potential Product
Ethyl 6-amino-5-bromo-picolinateSecondary Amine (e.g., Piperidine)Ethyl 6-amino-5-(piperidin-1-yl)picolinate
Ethyl 6-amino-5-chloro-picolinateSodium Methoxide (B1231860)This compound

This table presents potential reactions based on the general principles of nucleophilic aromatic substitution on halogenated pyridines.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for the construction of carbon-carbon bonds and the synthesis of complex molecular architectures. libretexts.org This reaction typically involves the coupling of an organoboron compound (such as a boronic acid or its ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.

For this compound, derivatization to a halogenated analogue, for example, ethyl 6-amino-5-bromo-picolinate, would be a necessary first step to enable its participation in a Suzuki-Miyaura coupling. The resulting bromo-derivative could then be coupled with a variety of aryl or heteroaryl boronic acids to introduce diverse substituents at the C5 position.

The general scheme for a Suzuki-Miyaura coupling of a hypothetical bromo-derivative would be:

Ethyl 6-amino-5-bromo-picolinate + R-B(OH)₂ → Ethyl 6-amino-5-R-picolinate

Where 'R' can be a wide range of aryl or heteroaryl groups. The success of the coupling reaction depends on several factors, including the choice of the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), the base (e.g., Na₂CO₃, K₃PO₄), and the solvent (e.g., toluene, dioxane/water).

Reactant 1 (Halogenated Picolinate) Reactant 2 (Boronic Acid) Catalyst Base Potential Product
Ethyl 6-amino-5-bromo-picolinatePhenylboronic acidPd(PPh₃)₄Na₂CO₃Ethyl 6-amino-5-phenylpicolinate
Ethyl 6-amino-5-bromo-picolinate4-Methoxyphenylboronic acidPdCl₂(dppf)K₃PO₄Ethyl 6-amino-5-(4-methoxyphenyl)picolinate

This table illustrates hypothetical Suzuki-Miyaura reactions for building complex scaffolds based on the structure of this compound.

Advanced Spectroscopic and Structural Elucidation of Ethyl 6 Amino 5 Methoxypicolinate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy serves as a cornerstone for the structural analysis of Ethyl 6-amino-5-methoxypicolinate, providing precise information on the atomic arrangement within the molecule.

High-Resolution 1H and 13C NMR Analyses

High-resolution 1H and 13C NMR spectra offer a detailed view of the chemical environment of each proton and carbon atom. For a related compound, ethyl 6-amino-5-bromonicotinate, the 1H NMR spectrum shows distinct signals for the ethyl group protons and the aromatic protons on the pyridine (B92270) ring. nih.gov Similarly, in this compound, the methoxy (B1213986) and ethyl ester groups would present characteristic resonances.

In a derivative, ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, the 1H NMR spectrum confirms the presence of the ethyl group with a quartet and a triplet. The 13C NMR spectrum shows fourteen distinct signals, which aligns with the number of carbon atoms in the molecule, confirming its carbon framework. materialsciencejournal.org For various dihydropyrimidinone derivatives, which share structural similarities, detailed 1H and 13C NMR data have been reported, aiding in the confirmation of their synthesized structures. rsc.orgrsc.org

Below is a representative table of expected 1H and 13C NMR chemical shifts for this compound based on analogous structures.

Atom 1H Chemical Shift (ppm) 13C Chemical Shift (ppm)
CH3 (ethyl)~1.3~14
CH2 (ethyl)~4.3~61
OCH3~3.9~55
NH2~5.8 (broad)-
Pyridine-H~7.0 - 8.0~105-160
C=O-~165
C-NH2-~150
C-OCH3-~147
C-COOEt-~120

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Conformational Analysis

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, between the CH2 and CH3 protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, definitively assigning the carbon signals for the ethyl and methoxy groups.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (2-3 bonds). This would be key in confirming the position of the substituents on the pyridine ring by showing correlations between the pyridine protons and the carbons of the ester and methoxy groups.

Variable-Temperature NMR Studies for Rotational Barriers and Fluxionality

Variable-temperature (VT) NMR studies can provide insights into dynamic processes such as rotational barriers and fluxionality. rsc.orgresearchgate.net For molecules with restricted rotation, such as certain C-glycosylflavones, VT-NMR shows the coalescence of doubled signals at higher temperatures, allowing for the calculation of the energy barrier to rotation. mdpi.com In the context of this compound, VT-NMR could be employed to study the rotational barrier around the C-C bond connecting the ester group to the pyridine ring or potential conformational changes related to the amino and methoxy groups. Such studies are valuable for understanding the molecule's dynamic behavior in solution. rsc.orgresearchgate.netnih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Conformation

Interpretation of Characteristic Vibrational Modes

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. For a similar compound, ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, the N-H stretching vibration is observed around 3407 cm⁻¹ experimentally and 3432 cm⁻¹ theoretically. materialsciencejournal.org The C-H stretching of the aliphatic ethyl group appears around 2985 cm⁻¹ and 2952 cm⁻¹. materialsciencejournal.org The nitrile (C≡N) stretching is seen at 2202 cm⁻¹. materialsciencejournal.org

For various dihydropyrimidinone derivatives, the FT-IR spectra show characteristic peaks for N-H, C=O, and C-O stretching vibrations, confirming the presence of these functional groups. rsc.orgrsc.org

A table of expected characteristic vibrational modes for this compound is provided below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (amino)Stretching3300-3500
C-H (aliphatic)Stretching2850-3000
C=O (ester)Stretching1700-1730
C=C, C=N (pyridine ring)Stretching1500-1600
C-O (ester, ether)Stretching1000-1300

Assessment of Hydrogen Bonding and Intermolecular Interactions

Vibrational spectroscopy is a powerful tool for studying hydrogen bonding. mdpi.com In the solid state, intermolecular hydrogen bonds of the N-H···N or N-H···O type can significantly influence the position and shape of the N-H stretching bands in the IR spectrum. mdpi.com The presence of both a hydrogen bond donor (amino group) and acceptors (ester carbonyl, methoxy oxygen, and pyridine nitrogen) in this compound suggests the potential for significant intermolecular hydrogen bonding in the crystalline state. researchgate.net

Studies on related pyrimidine (B1678525) derivatives have shown strong hydrogen-bonded NH stretching frequencies in the range of 2820-2830 cm⁻¹. The analysis of crystal structures of similar compounds often reveals extensive hydrogen bonding networks that dictate the supramolecular assembly. researchgate.net For instance, in ethyl 6'-amino-2'-(chloromethyl)-5'-cyano-2-oxo-1,2-dihydrospiro[indoline-3,4'-pyran]-3'-carboxylate, molecules are linked by N—H⋯O hydrogen bonds to form dimers. nih.govnih.gov

X-ray Crystallography for Solid-State Molecular Architecture

Single-Crystal X-ray Diffraction Analysis of the Compound and its Co-crystals/Derivatives

To date, the single-crystal X-ray diffraction structure of this compound has not been reported in the scientific literature. For a related isomer, Ethyl 6-amino-2-methoxypyridine-3-carboxylate , crystallographic analysis revealed that it crystallizes with two independent molecules in the asymmetric unit, indicating subtle conformational differences between them in the solid state. A hypothetical single-crystal X-ray diffraction analysis of this compound would yield a similar set of detailed data.

Hypothetical Crystallographic Data for this compound:

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value not available
b (Å) Value not available
c (Å) Value not available
α (°) 90
β (°) Value not available
γ (°) 90
Volume (ų) Value not available
Z 4

This table represents the type of data that would be obtained from a single-crystal X-ray diffraction experiment. The values are currently unavailable.

The formation of co-crystals, which involves crystallizing a target molecule with a second, different molecule (a co-former), is a common strategy in crystal engineering to modify the physicochemical properties of a compound. mdpi.com Amino acids are often used as co-formers due to their ability to form robust hydrogen-bonding networks. mdpi.com A co-crystal of this compound with an amino acid like L-proline could potentially be formed and its structure determined by X-ray diffraction.

Analysis of Intermolecular Packing and Crystal Engineering Principles

The way molecules pack together in a crystal is governed by a variety of intermolecular forces, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. In the case of this compound, the amino group is a strong hydrogen bond donor, while the carbonyl oxygen, the methoxy oxygen, and the pyridine nitrogen are potential hydrogen bond acceptors.

Based on the structure of the related isomer, Ethyl 6-amino-2-methoxypyridine-3-carboxylate , it is expected that the crystal packing of this compound would be dominated by hydrogen bonding. In its isomer, extensive hydrogen bonding leads to the formation of a two-dimensional corrugated sheet structure. It is plausible that the amino group of one molecule would form a hydrogen bond with the pyridine nitrogen or the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or sheets. The principles of crystal engineering would be applied to understand and potentially control these packing motifs to generate desired material properties.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is routinely used to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming its elemental composition. While experimental data is not available, the fragmentation pathways can be predicted based on the functional groups present in the molecule.

Hypothetical Mass Spectrometry Data for this compound:

Ion m/z (Hypothetical) Description
[M+H]⁺ 197.0921 Protonated molecular ion
[M-OC₂H₅]⁺ 152.0553 Loss of the ethoxy group

This table presents predicted mass-to-charge ratios for the parent ion and potential fragments. These values require experimental confirmation.

The fragmentation of the protonated molecule would likely proceed through several key pathways. A common fragmentation for esters is the McLafferty rearrangement, which for this molecule would involve the transfer of a hydrogen atom from the ethyl group to the pyridine ring, followed by the elimination of ethene, leading to a fragment ion. Another likely fragmentation would be the loss of the ethoxy radical from the ester group, or the loss of the entire ethyl carboxylate group. The study of these fragmentation pathways provides a fingerprint of the molecule's structure.

Computational and Theoretical Investigations of Ethyl 6 Amino 5 Methoxypicolinate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For a molecule like Ethyl 6-amino-5-methoxypicolinate, DFT calculations would provide fundamental insights into its stability, reactivity, and electronic characteristics.

Optimization of Molecular Geometry and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this process would involve exploring various possible conformations, particularly around the rotatable bonds of the ethyl and methoxy (B1213986) groups.

A conformational analysis would identify the most stable conformer(s) and the energy barriers between them. This information is crucial as the geometry of the molecule dictates many of its physical and chemical properties. Standard DFT functionals, such as B3LYP, paired with a suitable basis set like 6-311++G(d,p), are commonly employed for such optimizations.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound (Illustrative)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-N (amino)1.37--
C-O (methoxy)1.36--
C=O (ester)1.21--
C-O-C (ester)-115.0-
C-C-N-H (amino)--180.0
C-C-O-C (methoxy)--0.0

Note: This table is for illustrative purposes only and does not represent actual calculated data.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability. A large HOMO-LUMO gap suggests high stability and low reactivity. For this compound, the distribution of the HOMO and LUMO across the molecule would pinpoint the likely sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound (Illustrative)

PropertyEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: This table is for illustrative purposes only and does not represent actual calculated data.

Electrostatic Potential Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are likely to act as nucleophilic or hydrogen bond acceptor sites. Regions of positive potential (typically colored blue) are electron-poor and represent potential electrophilic or hydrogen bond donor sites.

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring, the oxygen atoms of the methoxy and ester groups, and the nitrogen of the amino group. Positive potential would be expected around the hydrogen atoms of the amino group. This analysis helps in understanding intermolecular interactions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For this compound, MD simulations could be used to study its conformational flexibility in different solvents, its interactions with other molecules, and to calculate various thermodynamic properties. This would provide a more realistic understanding of its behavior in a biological or chemical system.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogues (within the scope of research focus, not clinical)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity or a particular property. In the context of non-clinical research, QSAR can be a valuable tool for designing novel analogues of this compound with potentially enhanced properties.

By calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic) for a set of related picolinate (B1231196) derivatives and correlating them with a measured property (e.g., binding affinity to a target protein), a QSAR model can be developed. This model can then be used to predict the properties of new, unsynthesized analogues, thereby guiding the design of molecules with improved characteristics.

Solvation Models and Environmental Effects on Molecular Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Solvation models are computational methods used to account for the effects of a solvent on the structure, stability, and reactivity of a solute.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. Explicit solvation models involve including a number of solvent molecules in the simulation box along with the solute. For this compound, applying solvation models would be crucial for obtaining more accurate predictions of its properties in solution, which is more representative of real-world conditions than gas-phase calculations.

Due to the absence of specific computational and theoretical spectroscopic data for this compound in the provided search results, a detailed article on this topic with the required data tables cannot be generated at this time. The search results contained information on other related compounds but lacked the specific NMR, IR, and UV-Vis spectroscopic predictions for the target molecule. Further research would be required to obtain the necessary data to fulfill the request.

Applications and Role in Chemical Research and Development

Development of Agrochemical Research Compounds

The structural backbone of Ethyl 6-amino-5-methoxypicolinate is closely related to a class of compounds that have seen significant development in the agrochemical sector, particularly in herbicide design.

While direct public-domain evidence of this compound's use in commercial herbicides is not available, its structural motif is central to a modern class of synthetic auxin herbicides. A prominent example is Halauxifen-methyl, commercially known as Arylex™ active. bldpharm.com The core of Halauxifen-methyl is a 4-amino-picolinate structure. bldpharm.com This herbicide is effective at low concentrations for controlling a wide range of broadleaf weeds in various crops. fishersci.fi

The synthesis of such herbicides often involves the coupling of a substituted picolinate (B1231196) "head" with an aryl "tail." scbt.com Aminopicolinates, like this compound, represent a key class of these "head" fragments. The development of this class of herbicides underscores the importance of the aminopicolinate scaffold in creating potent and selective agrochemicals. The general structure of these herbicidal picolinates suggests that derivatives like this compound are of significant interest to researchers in this field for creating new active ingredients.

Table 1: Comparison of this compound and Halauxifen-methyl

FeatureThis compoundHalauxifen-methyl
Core Structure PicolinatePicolinate
Amino Group Position 64
Methoxy (B1213986) Group Position 53 (on aryl group)
Ester Group EthylMethyl
Additional Substituents None3-chloro, 6-(4-chloro-2-fluoro-3-methoxyphenyl)
Primary Application Research IntermediateHerbicide bldpharm.com

The potential for aminopicolinate derivatives extends beyond herbicides. While specific studies on this compound are limited, a related compound, Ethyl 6-amino-5-methoxyindole-2-carboxylate, is noted for its utility as an intermediate in the broader agrochemical field, which could include fungicides and insecticides. The diverse biological activities of pyridine-based compounds mean that derivatives of this compound are plausible candidates for screening programs aimed at discovering new fungicidal or insecticidal properties. However, detailed research findings in these specific applications for this compound are not yet prevalent in the public literature.

Applications in Material Science Research

The functional groups on this compound also make it a candidate for research in material science, particularly in the design of coordination polymers and potentially in the development of novel electronic materials.

The nitrogen atom of the pyridine (B92270) ring and the nitrogen of the amino group in this compound can act as coordination sites for metal ions, making it a potential bidentate ligand. Research on structurally similar compounds demonstrates this principle effectively. For example, a study on Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate showed that it acts as a bidentate ligand, coordinating with various metal ions through the amino and cyano nitrogen atoms to form metal complexes.

Furthermore, research into Ethyl 6-amino-2-methoxypyridine-3-carboxylate has detailed its extensive hydrogen bonding, leading to the formation of a two-dimensional corrugated sheet structure. This capacity for forming ordered supramolecular structures is a key aspect of designing coordination polymers and metal-organic frameworks (MOFs). The interplay of the amino and ester groups creates a "push-pull" electronic system that influences the hydrogen bonding network. This suggests that this compound could be a valuable tool for crystal engineering and the synthesis of new materials with tailored structural and, consequently, functional properties.

Table 2: Potential Coordination Sites of this compound

AtomFunctional GroupPotential Role in Coordination
N Pyridine RingLewis base, coordinates to metal center
N Amino GroupLewis base, coordinates to metal center
O Methoxy GroupPotential weak coordination site
O Carbonyl (Ester)Potential coordination site

While specific research detailing the incorporation of this compound into polymers or electronic materials is sparse, related compounds have shown potential in these areas. For instance, pyran derivatives with similar functionalities are explored for use as pigments and in laser dyes. The conjugated pi-system of the pyridine ring in this compound, influenced by its electron-donating (amino, methoxy) and electron-withdrawing (ester) groups, suggests it could be a precursor for organic electronic materials. Chemical suppliers often categorize this compound under "Material Science" and "Electronic Materials," indicating its potential role as a building block in these fields, though peer-reviewed studies are not yet widely available.

Analytical Chemistry Applications

In the field of analytical chemistry, well-characterized compounds can serve as reference standards for method development and validation. While this compound is not currently listed as a certified reference material, its availability in high purity from various suppliers suggests it can be used as a starting material for the synthesis of analytical standards, particularly for metabolites or degradation products of more complex molecules like the herbicides mentioned previously. The standard analytical techniques used for its characterization, such as LCMS, GCMS, HPLC, and NMR, are well-established.

Method Development for Purity Assessment in Research Samples

The determination of purity is a critical step in the synthesis and application of research chemicals like this compound. The development of analytical methods for purity assessment ensures the reliability and reproducibility of experimental results. While specific, detailed research on method development exclusively for this compound is not extensively published, the general principles of analytical chemistry provide a framework for establishing its purity profile.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile organic compounds. A typical method development workflow for this compound would involve screening various stationary phases (columns) and mobile phase compositions to achieve optimal separation of the main compound from any impurities. Factors such as the compound's polarity, imparted by the amino and ester groups, and its aromatic nature would guide the selection of a reversed-phase column (e.g., C18 or C8) with a polar mobile phase, likely a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727).

The detector wavelength for UV-Vis spectroscopy, often used in conjunction with HPLC, would be selected based on the compound's chromophores. The pyridine ring and its substituents are expected to have a maximum absorbance in the UV range, which would be determined by running a UV scan of a pure sample.

Chromatographic Separation Techniques

Chromatographic separation is fundamental to both the purification and analysis of chemical compounds. For this compound, various chromatographic techniques can be employed, each with its specific advantages.

High-Performance Liquid Chromatography (HPLC): As mentioned, HPLC is the cornerstone for the analysis of research samples of this compound. The development of a robust HPLC method would involve optimizing several parameters to ensure accurate quantification and impurity profiling.

A hypothetical, yet representative, HPLC method for the analysis of this compound is detailed in the table below. This data is based on standard practices for similar aromatic amines and esters.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

ParameterValue/Condition
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

This method would likely provide a good separation of this compound from common impurities such as starting materials or by-products from its synthesis.

Gas Chromatography (GC): For volatile impurities that may be present in a sample of this compound, Gas Chromatography could be a suitable technique. The compound itself may have limited volatility, but GC can be effective for detecting residual solvents or more volatile synthetic precursors. A typical GC method would involve a capillary column with a non-polar or medium-polarity stationary phase.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique often used for monitoring the progress of chemical reactions and for preliminary purity checks. For this compound, a silica (B1680970) gel plate would be used as the stationary phase, and a solvent system, likely a mixture of a non-polar solvent like hexane (B92381) or ethyl acetate (B1210297) and a more polar solvent, would be developed to achieve a retention factor (Rf) that allows for clear separation from other components in the reaction mixture.

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies: Towards More Efficient and Sustainable Routes

The development of new synthetic routes for ethyl 6-amino-5-methoxypicolinate is a primary area for future research, with a focus on improving efficiency, sustainability, and cost-effectiveness. Current synthetic methods for pyridine (B92270) derivatives can be resource-intensive. vcu.edu Future efforts will likely concentrate on the following:

Greener Synthesis: Exploring the use of environmentally benign solvents, catalysts, and reaction conditions. This includes the potential for biocatalysis, employing enzymes to perform specific chemical transformations under mild conditions, which is a growing field in sustainable chemistry. vapourtec.com

Catalytic C-H Activation: Direct functionalization of the pyridine ring through C-H activation would represent a significant leap forward, minimizing the need for pre-functionalized starting materials and reducing waste.

Synthetic ApproachPotential AdvantagesResearch Focus
Green Chemistry Reduced environmental impact, lower toxicity, use of renewable resources.Biocatalysis, use of aqueous or solvent-free reaction conditions.
C-H Activation Increased atom economy, reduced number of synthetic steps.Development of selective and efficient catalysts for direct functionalization.
One-Pot Synthesis Higher overall yield, reduced solvent waste, time and cost savings.Design of compatible reaction sequences and catalyst systems.

Expanding Reactivity Profiles and Derivatization Strategies

The functional groups present in this compound—the amino, methoxy (B1213986), and ester moieties—offer numerous possibilities for derivatization. Future research will aim to systematically explore the reactivity of this compound to generate a diverse library of new molecules. Key areas of investigation include:

Amino Group Modifications: The amino group can be acylated, alkylated, or used as a handle for the introduction of various pharmacophores, which are molecular features responsible for a drug's pharmacological activity. ijpbs.net

Ester Group Transformations: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used in coupling reactions. The derivatization of carboxylic acids is a well-established and versatile tool in medicinal chemistry. nih.gov

Cross-Coupling Reactions: The pyridine ring itself can be further functionalized using modern cross-coupling methodologies, such as Suzuki or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-heteroatom bonds.

Advanced Computational Modeling for Predictive Design

Computational chemistry and molecular modeling are poised to play a pivotal role in guiding the future exploration of this compound and its derivatives. By leveraging computational tools, researchers can predict molecular properties and design new compounds with desired characteristics before their actual synthesis.

Density Functional Theory (DFT) Studies: DFT calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule, aiding in the prediction of its chemical behavior. materialsciencejournal.org

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be employed to build models that correlate the structural features of a series of derivatives with their biological activity, facilitating the design of more potent compounds. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the interactions of designed molecules with biological targets, such as enzymes or receptors, providing a dynamic view of the binding process. nih.gov

Computational MethodApplication in ResearchPredicted Outcomes
DFT Understanding electronic properties and reactivity.Reaction mechanisms, spectroscopic data, molecular orbital energies.
3D-QSAR Designing new derivatives with enhanced biological activity.Correlation between molecular structure and activity, predictive models for new compounds.
MD Simulations Investigating binding modes with biological targets.Binding affinity, conformational changes upon binding, stability of the protein-ligand complex.

Exploration of New Biological Targets and Mechanisms of Action (research level, pre-clinical)

The 2-aminopyridine (B139424) scaffold is a well-known pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties. ijpbs.net Future preclinical research on this compound and its derivatives will focus on identifying and validating new biological targets.

Enzyme Inhibition Assays: Screening against a panel of enzymes, particularly kinases, proteases, and metabolic enzymes, could reveal novel inhibitory activities. Pyridine carboxylic acid derivatives have shown promise as enzyme inhibitors. nih.gov

Cell-Based Assays: Evaluating the effects of new derivatives on various cell lines to identify potential anticancer, anti-inflammatory, or other therapeutic effects. For instance, 2-aminopyridine derivatives have been investigated as inhibitors of USP7, a target in cancer therapy. nih.gov

Mechanism of Action Studies: Once a biological activity is identified, further studies will be necessary to elucidate the underlying mechanism of action, which could involve techniques like Western blotting, gene expression analysis, and proteomics.

Integration into Emerging Technologies (e.g., Flow Chemistry, AI-driven Synthesis)

The future of chemical synthesis is increasingly reliant on automation and artificial intelligence. Integrating the synthesis and study of this compound into these emerging technologies could dramatically accelerate the pace of discovery.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. vcu.edumdpi.comresearchgate.net The synthesis of this compound could be adapted to a flow process, enabling rapid optimization and production. vapourtec.com

AI-driven Synthesis: Artificial intelligence and machine learning algorithms can be used to predict optimal reaction conditions, propose novel synthetic routes, and even control automated synthesis platforms. nih.govresearchgate.netwiley.com This data-driven approach has the potential to revolutionize how new derivatives of this compound are designed and synthesized. ucla.edu

The combination of AI for planning and flow chemistry for execution represents a powerful paradigm for the future of chemical manufacturing. researchgate.net

Q & A

Q. What are the standard synthetic routes and characterization techniques for Ethyl 6-amino-5-methoxypicolinate?

The synthesis typically involves multi-step functionalization of pyridine derivatives. A common approach includes nucleophilic substitution to introduce methoxy and amino groups, followed by esterification. Characterization relies on NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns and IR spectroscopy to identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹). Purification often employs recrystallization or column chromatography, with HPLC used to verify purity (>95%) .

Q. How do the functional groups in this compound influence its reactivity?

The amino group at position 6 participates in hydrogen bonding and nucleophilic reactions, while the methoxy group at position 5 acts as an electron-donating substituent, stabilizing the pyridine ring. The ethyl ester enhances solubility in organic solvents, facilitating further derivatization. Reactivity studies suggest the amino group can undergo acylation or alkylation under mild basic conditions, enabling modular synthesis of analogs .

Q. What are the primary applications of this compound in medicinal chemistry?

This compound serves as a scaffold for drug discovery , particularly for designing enzyme inhibitors (e.g., kinase or protease targets). Its pyridine core and substituent flexibility allow tuning of pharmacokinetic properties. Preliminary studies on analogs show potential antimicrobial and anti-inflammatory activity, though target validation requires further in vitro assays (e.g., IC₅₀ determination) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?

Yield optimization involves temperature control (e.g., 0–5°C for amine protection steps) and catalyst selection (e.g., palladium on carbon for hydrogenolysis). Solvent polarity adjustments (e.g., switching from THF to DMF) can enhance intermediate stability. Monitoring reaction progress via TLC or LC-MS ensures timely quenching to minimize side products. Reported yields range from 60–85%, depending on purification efficiency .

Q. How should researchers address contradictions in spectral data for this compound derivatives?

Discrepancies in NMR or mass spectra often arise from isomeric impurities or solvent artifacts . To resolve these:

  • Perform 2D NMR (COSY, HSQC) to unambiguously assign proton environments.
  • Compare experimental HRMS data with computational predictions (e.g., m/zCalc vs. m/zObs).
  • Use spiking experiments with authentic standards to confirm retention times in HPLC .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in this compound analogs?

SAR studies require systematic substitution at positions 5 and 6. For example:

Substituent PositionModificationBiological Activity Trend
5-MethoxyReplacement with ClReduced solubility, increased cytotoxicity
6-AminoAcylationEnhanced target affinity
Quantitative SAR (QSAR) models using DFT calculations (e.g., HOMO-LUMO gaps) can predict electronic effects on activity .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states for substitution reactions. Molecular docking (AutoDock Vina) predicts binding modes with enzymatic targets. Databases like Reaxys and PubChem provide benchmark data for validating computational predictions .

Q. How can enzymatic interaction studies be designed to evaluate this compound’s mechanism of action?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (Kd, kon/koff). For enzyme inhibition assays, employ fluorogenic substrates (e.g., AMC-tagged peptides) to monitor real-time activity. Pair these with molecular dynamics simulations to map ligand-protein interactions at atomic resolution .

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